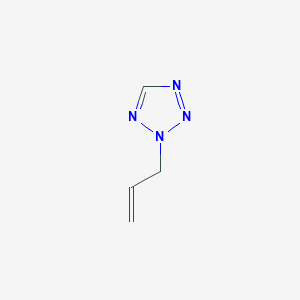
2-Allyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyltetrazole is an organic compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
The synthesis of 2-Allyltetrazole is typically achieved through the palladium-catalyzed three-component coupling (TCC) reaction. This method involves the reaction of malononitrile derivatives, allyl acetate, and trimethylsilyl azide under the catalytic influence of Pd(PPh3)4 . Another approach utilizes activated cyano compounds, allyl methyl carbonate, and trimethylsilyl azide with Pd2(dba)3 CHCl3 and (2-furyl)3P as catalysts . These reactions proceed smoothly under mild conditions, yielding this compound in good to high yields.
Chemical Reactions Analysis
2-Allyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. Common reagents include halides and other nucleophiles.
Cycloaddition: The compound can participate in [3+2] cycloaddition reactions, forming complex molecular structures.
Scientific Research Applications
2-Allyltetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, including enzyme inhibition and protein binding studies.
Mechanism of Action
The mechanism of action of 2-Allyltetrazole involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Comparison with Similar Compounds
2-Allyltetrazole can be compared with other tetrazole derivatives, such as:
5-Substituted 1H-Tetrazoles: These compounds are commonly used as bioisosteres for carboxylic acids in medicinal chemistry.
2,5-Disubstituted Tetrazoles: These derivatives are known for their stability and are used in various industrial applications.
1,5-Disubstituted Tetrazoles: These compounds are explored for their potential use in pharmaceuticals and materials science.
This compound stands out due to its unique allyl group, which imparts distinct reactivity and stability compared to other tetrazole derivatives.
Properties
CAS No. |
76457-33-5 |
|---|---|
Molecular Formula |
C4H6N4 |
Molecular Weight |
110.12 g/mol |
IUPAC Name |
2-prop-2-enyltetrazole |
InChI |
InChI=1S/C4H6N4/c1-2-3-8-6-4-5-7-8/h2,4H,1,3H2 |
InChI Key |
HDMNNPHDEZWAOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1N=CN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















